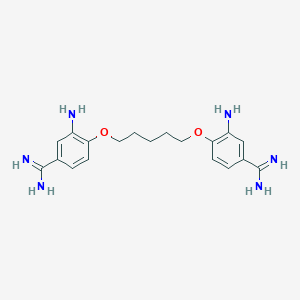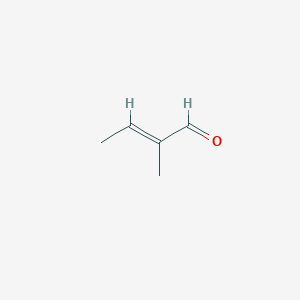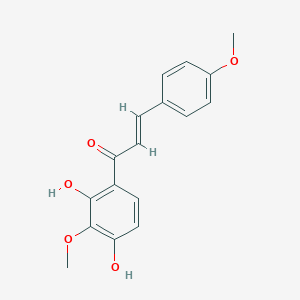
Kukulkanin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kukulkanin A is a natural compound that has recently gained attention in the scientific community due to its potential therapeutic properties. It is a cyclic peptide that was first isolated from the skin secretion of the Mexican red-eyed tree frog, Agalychnis callidryas. This compound exhibits a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In
Mecanismo De Acción
The mechanism of action of Kukulkanin A is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the inhibition of cancer cell proliferation. Kukulkanin A has been shown to bind to and disrupt the bacterial cell membrane, leading to cell death. In addition, Kukulkanin A has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Kukulkanin A has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. In addition, Kukulkanin A has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. Furthermore, Kukulkanin A has been found to inhibit the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Kukulkanin A in lab experiments is its natural origin. As a natural compound, Kukulkanin A is less likely to have toxic side effects compared to synthetic compounds. In addition, Kukulkanin A has been shown to have a broad range of biological activities, making it a versatile tool for scientific research. However, one limitation of using Kukulkanin A in lab experiments is its limited availability. The complex synthesis method and low yield make it difficult to obtain large quantities of Kukulkanin A for research purposes.
Direcciones Futuras
There are several future directions for research on Kukulkanin A. One area of interest is the development of Kukulkanin A as a potential treatment for bacterial infections. Further studies are needed to determine the efficacy of Kukulkanin A against various bacterial strains and to investigate its mechanism of action. Another area of interest is the development of Kukulkanin A as a potential treatment for cancer. Further studies are needed to determine the optimal dosage and delivery method of Kukulkanin A for cancer treatment. Furthermore, research on the anti-inflammatory effects of Kukulkanin A may lead to the development of new treatments for inflammatory diseases.
Aplicaciones Científicas De Investigación
Kukulkanin A has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, Kukulkanin A has been found to have antitumor effects against various cancer cell lines, including breast, colon, and lung cancer. Furthermore, Kukulkanin A has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Número CAS |
124704-82-1 |
|---|---|
Nombre del producto |
Kukulkanin A |
Fórmula molecular |
C17H16O5 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
(E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-9-14(18)13-8-10-15(19)17(22-2)16(13)20/h3-10,19-20H,1-2H3/b9-5+ |
Clave InChI |
VSQPLPYTWAWJLY-WEVVVXLNSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)OC)O |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)OC)O |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)OC)O |
Sinónimos |
2',4'-dihydroxy-3',4-dimethoxychalcone kukulkanin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



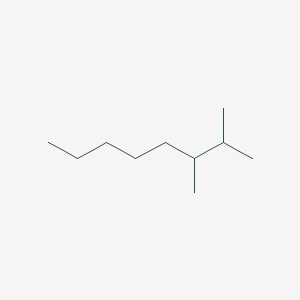
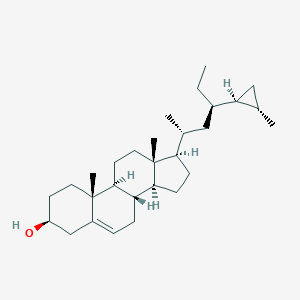
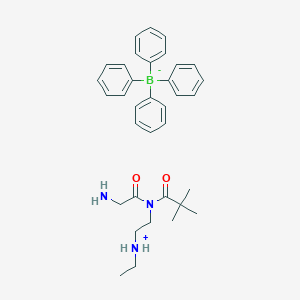
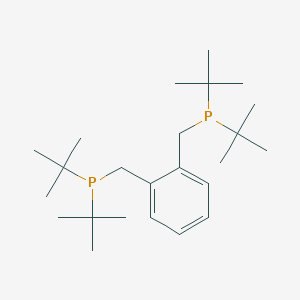
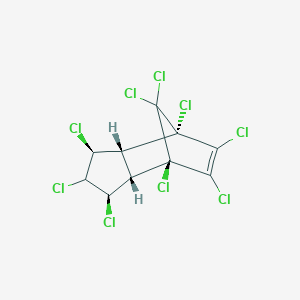
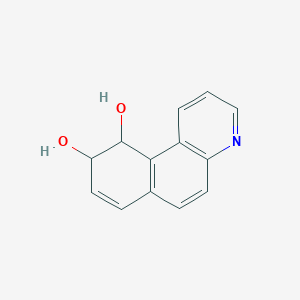
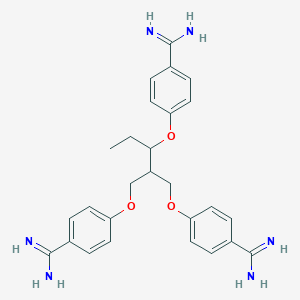
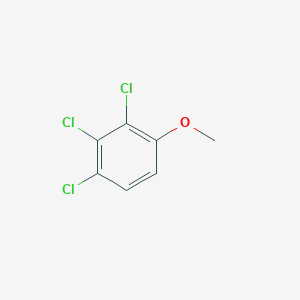
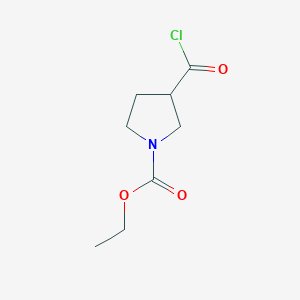
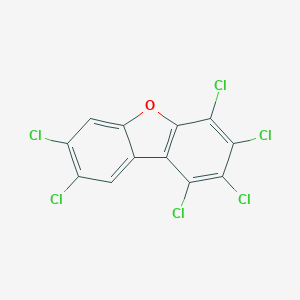
![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
